(R)-(+)-1,2-Bis(diphenylphosphino)propane

Asymmetric Hydrogenation Amino Acid Synthesis Catalyst Productivity

(R)-(+)-1,2-Bis(diphenylphosphino)propane (CAS 67884-32-6), commonly abbreviated as (R)-PROPHOS, is a C₁-symmetric chiral bidentate diphosphine ligand of the bis(diphenylphosphino)alkane family. With molecular formula C₂₇H₂₆P₂ and molecular weight 412.44 g·mol⁻¹, it features a single methyl-bearing stereogenic center on the propane backbone that distinguishes it from both its achiral analog dppe (1,2-bis(diphenylphosphino)ethane) and its C₂-symmetric congener (S,S)-chiraphos.

Molecular Formula C27H26P2
Molecular Weight 412.4 g/mol
CAS No. 67884-32-6
Cat. No. B1586814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1,2-Bis(diphenylphosphino)propane
CAS67884-32-6
Molecular FormulaC27H26P2
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m1/s1
InChIKeyWGOBPPNNYVSJTE-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-1,2-Bis(diphenylphosphino)propane (R-PROPHOS): Chiral Diphosphine Ligand for Asymmetric Catalysis — Product Specification and Baseline Profile


(R)-(+)-1,2-Bis(diphenylphosphino)propane (CAS 67884-32-6), commonly abbreviated as (R)-PROPHOS, is a C₁-symmetric chiral bidentate diphosphine ligand of the bis(diphenylphosphino)alkane family. With molecular formula C₂₇H₂₆P₂ and molecular weight 412.44 g·mol⁻¹, it features a single methyl-bearing stereogenic center on the propane backbone that distinguishes it from both its achiral analog dppe (1,2-bis(diphenylphosphino)ethane) and its C₂-symmetric congener (S,S)-chiraphos [1]. Commercially available at ≥98% purity with a melting point of 71–73 °C and specific rotation [α]²⁰/D +170° to +184° (c = 1, acetone), the compound is air-sensitive and requires storage under inert atmosphere . Its Rh(I), Ir(III), and Ru(II) complexes have been extensively characterized by X-ray crystallography and applied across hydrogenation, cycloaddition, and Friedel-Crafts catalysis [1][2].

Why (R)-(+)-1,2-Bis(diphenylphosphino)propane Cannot Be Replaced by dppe, (S,S)-Chiraphos, or BINAP in Asymmetric Catalysis


Generic substitution among chiral diphosphine ligands fails because the stereochemical outcome of asymmetric catalysis is governed by the precise conformational architecture of the metal-chelate ring, not merely by the presence of phosphorus donor atoms. (R)-PROPHOS possesses a single methyl substituent that enforces a specific chelate ring puckering and a chiral array of P-phenyl groups distinct from both the C₂-symmetric (S,S)-chiraphos (which has two methyl groups and produces opposite-enantiomer products) and the atropisomeric BINAP (which operates through an entirely different axial chirality mechanism) [1]. The CH/π interactions between the pro-S phenyl ring of (R)-PROPHOS and coordinated substrate aldehydes, identified crystallographically and by NMR, are uniquely dependent on the (R)-configuration of the propane backbone methyl; neither the (S)-enantiomer nor achiral dppe can establish this same stereocontrolling interaction network [2]. Consequently, replacing (R)-PROPHOS with a different chiral ligand alters not only the magnitude of enantioselectivity but frequently its sense (which enantiomer is produced), making procurement decisions consequential for absolute configuration outcomes [1].

(R)-(+)-1,2-Bis(diphenylphosphino)propane: Quantitative Evidence Guide for Procurement and Scientific Selection


Turnover Frequency Advantage: (R)-PROPHOS Delivers 4–5× Higher Productivity than (S,S)-Chiraphos in Rh-Catalyzed Amino Acid Hydrogenation

In a direct head-to-head comparison using the same Rh(I) catalytic system and identical substrates, the (R)-PROPHOS-derived catalyst achieved turnover numbers four to five times greater than those of the (S,S)-chiraphos-derived catalyst under identical conditions. The fastest substrate (N-acetylalanine precursor) proceeded with a turnover number of approximately 600 h⁻¹ with (R)-PROPHOS, whereas the slowest (N-acetyltyrosine precursor) gave approximately 50 h⁻¹ [1]. This productivity advantage was observed across multiple (Z)-α-acylaminoacrylic acid substrates and was attributed to the reduced steric congestion of the single-methyl chelate ring of PROPHOS relative to the dimethyl-substituted chiraphos chelate [1].

Asymmetric Hydrogenation Amino Acid Synthesis Catalyst Productivity

Substrate-Insensitive Optical Purity: (R)-PROPHOS Maintains 90 ± 3% Optical Yield Across Diverse Amino Acid Precursors, Unlike (S,S)-Chiraphos

The (R)-PROPHOS-Rh(I) catalyst reduces (Z)-α-acylaminoacrylic acids to the corresponding (S)-N-acyl amino acids with an optical purity of 90 ± 3%, and this value is remarkably insensitive to the nature of the amino acid side-chain substituent [1]. In contrast, the (S,S)-chiraphos system exhibits greater variability in optical yield depending on substrate structure and is notably sensitive to the choice of solvent (ethanol vs. ethanol/benzene mixtures), whereas the PROPHOS system is not [1]. The (S,S)-chiraphos catalyst produces the opposite enantiomer series ((R)-amino acids), meaning that the two ligands are not interchangeable for a given target absolute configuration [1].

Asymmetric Hydrogenation Substrate Scope Robustness

Temperature-Programmable Enantioselectivity: (R)-PROPHOS-Rh Catalyst Delivers Either Enantiomer (99% ee S or 96% ee R) from the Same Chiral Ligand by Temperature Switching

The complex (SRh,RC)-[(η⁵-C₅Me₅)Rh{(R)-Prophos}(H₂O)][SbF₆]₂ catalyzes the Michael-type Friedel-Crafts reaction between N-methyl-2-methylindole and trans-β-nitrostyrene with a unique temperature-dependent reversal of enantioselectivity: at 283 K the S enantiomer is obtained with 99% ee, while at 233 K the R enantiomer is produced with 96% ee [1]. This dual enantioselective control from a single chiral ligand source is an extremely rare phenomenon in asymmetric catalysis and has been mechanistically traced to a combination of reversible catalytic cycles and kinetic resolution of intermediate aci-nitro complexes [1]. No comparable temperature-switching behavior has been reported for (S,S)-chiraphos, DIOP, or BINAP in analogous Friedel-Crafts systems.

Friedel-Crafts Alkylation Dual Enantioselective Control Temperature Switching

1,3-Dipolar Cycloaddition: (R)-PROPHOS-Rh and Ir Complexes Achieve Up to 96% ee with Perfect Endo Selectivity and Regiochemical Reversal

The Rh(III) and Ir(III) aqua complexes [(η⁵-C₅Me₅)M{(R)-Prophos}(H₂O)][SbF₆]₂ (M = Rh, Ir) catalyze the 1,3-dipolar cycloaddition of nitrones to methacrolein with enantiomeric excesses up to 96% (2005 study) [1], an improvement from the 92% ee initially reported in the 2004 communication [2]. Critically, the reaction proceeds with perfect endo selectivity and a reversal of the regioselectivity normally observed for uncatalyzed or Lewis acid-catalyzed variants [1][2]. The origin of this selectivity has been established through X-ray crystallographic characterization of the methacrolein-coordinated intermediate, revealing that CH/π interactions between the pro-S phenyl ring of the (R)-Prophos ligand and the aldehyde proton of methacrolein fix the dienophile conformation [1]. The structurally characterized intermediate provides a rational basis for enantioselectivity that is absent for ligands lacking this specific phenyl–substrate interaction geometry.

1,3-Dipolar Cycloaddition Nitrone Cycloaddition Enantioselective Catalysis

Structurally Validated Conformational Control: 89 M-PROPHOS Crystal Structures in the CSD Establish a Predictable Chelate Ring Conformation Driven by CH/π Interactions

A comprehensive analysis of 89 M-PROPHOS chelate ring structures deposited in the Cambridge Structural Database (CSD) revealed that the metal-chelate ring conformation and the arrangement of P-phenyl substituents are consistently controlled by CH/π attractive interactions [1]. This conformational predictability is a distinguishing feature of the PROPHOS ligand framework: the single methyl group at the chiral center enforces a specific chelate ring puckering that projects the phenyl groups into quasi-axial and quasi-equatorial orientations, creating a robust chiral pocket around the metal center [1]. By contrast, the achiral analog dppe (1,2-bis(diphenylphosphino)ethane) lacks this conformational bias entirely, and C₂-symmetric ligands like chiraphos and DIOP produce different phenyl-group topologies that lead to distinct (often complementary) stereochemical outcomes [1][2].

Chelate Ring Conformation CH/π Interactions Stereochemical Rational Design

Optimal Application Scenarios for (R)-(+)-1,2-Bis(diphenylphosphino)propane Based on Quantitative Evidence


Large-Scale Enantioselective Synthesis of (S)-Configured N-Acyl Amino Acids via Rh-Catalyzed Asymmetric Hydrogenation

Based on the 4–5× turnover number advantage over (S,S)-chiraphos demonstrated by Fryzuk and Bosnich [1], (R)-PROPHOS is the superior ligand choice for process-scale production of (S)-N-acyl amino acids from (Z)-α-acylaminoacrylic acid precursors. The combination of high TON (up to ~600 h⁻¹ for alanine substrates), substrate-independent optical yields (90 ± 3%), and solvent insensitivity [1] makes this system particularly attractive for pharmaceutical intermediate manufacturing where batch-to-batch consistency and catalyst cost-per-kilo metrics are critical. The self-breeding capability of the catalyst—whereby (R)-PROPHOS can catalyze the production of its own chiral precursor—further enhances the economic case for large-scale deployment [1].

Synthesis of Both Enantiomers of Chiral Friedel-Crafts Adducts from a Single Ligand Source

The temperature-dependent dual enantioselective control exhibited by (SRh,RC)-[(η⁵-C₅Me₅)Rh{(R)-Prophos}(H₂O)][SbF₆]₂ enables access to either the S enantiomer (99% ee at 283 K) or the R enantiomer (96% ee at 233 K) of Michael-type Friedel-Crafts adducts from the same catalyst precursor [2]. This capability is uniquely valuable for medicinal chemistry programs conducting structure-activity relationship (SAR) studies where both enantiomers of a chiral indole or nitroalkane derivative must be evaluated. The use of a single purchased chiral ligand to generate both product enantiomers reduces procurement complexity and cost compared to maintaining separate stocks of (R)- and (S)-configured catalysts [2].

Enantioselective 1,3-Dipolar Cycloaddition for Isoxazolidine-Based Natural Product Synthesis

The (R)-PROPHOS-Rh/Ir catalytic system achieves up to 96% ee with perfect endo selectivity and predictable regiochemistry in nitrone-methacrolein cycloadditions [3][4]. This performance profile is directly applicable to the asymmetric construction of isoxazolidine scaffolds, which serve as precursors to 1,3-amino alcohols and γ-amino acids found in numerous bioactive natural products. The availability of X-ray structural data for both the catalyst-dienophile intermediate and the catalyst-product complex [3] provides synthetic chemists with a mechanistically validated platform for predicting the stereochemical outcome of reactions with substituted nitrones, reducing empirical optimization time.

Rational Design of New Asymmetric Catalysts Using the Structurally Validated M-PROPHOS Chelate Platform

With 89 crystal structures of M-PROPHOS complexes deposited in the CSD and the CH/π conformational control mechanism firmly established by Brunner et al. [5], (R)-PROPHOS serves as an ideal scaffold for computational catalyst design and ligand modification studies. The predictable chelate ring conformation and the well-understood orientation of phenyl substituents enable density functional theory (DFT) calculations to reliably model transition states and predict enantioselectivity trends for novel substrate classes. This structural predictability is a significant advantage over more flexible or less extensively characterized chiral diphosphine ligands, reducing the risk associated with investing in ligand modification programs [5].

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